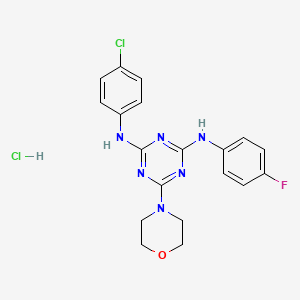![molecular formula C20H28N8O2S B6506961 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea CAS No. 886961-30-4](/img/structure/B6506961.png)
3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(3,4-dimethylphenyl)thiourea” is a complex organic molecule that contains several functional groups, including a triazine ring, two morpholine rings, and a thiourea group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine and morpholine rings suggests that this compound could have a planar structure, while the thiourea group could introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the triazine ring is known to undergo reactions with nucleophiles, while the morpholine rings could act as bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar morpholine rings and the nonpolar triazine ring .Wissenschaftliche Forschungsanwendungen
Parkinson’s Disease Research
This compound has been used in the discovery and optimization of a novel series of potent LRRK2 inhibitors, which are potentially useful in the treatment of Parkinson’s disease . The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity, and this compound has shown promise in inhibiting this activity .
Brain Penetrant Research
The compound has been found to be a highly potent, brain penetrant, and selective LRRK2 inhibitor . This makes it a valuable tool in neuroscience research, particularly in studies related to neurodegenerative disorders like Parkinson’s disease .
Kinome Selectivity Studies
The compound has been used in studies focusing on improving kinome selectivity using a surrogate crystallography approach . This is important in the development of targeted therapies for various diseases .
Herbicide Research
Computational studies have suggested that this compound could be a promising herbicide . It has shown a higher binding affinity and inhibition constant than the reference ligand molecule .
Flame Resistant Material Testing
The compound “F2703-0012” is associated with a standard test method for Unsteady-State Heat Transfer Evaluation of Flame Resistant Materials for Clothing with Burn Injury Prediction . This test method measures the non-steady state heat transfer through flame-resistant materials for clothing subjected to a combined convective and radiant heat exposure .
Indole Derivative Synthesis
While not directly mentioned, the compound’s structure suggests potential relevance in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, and play a main role in cell biology .
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O2S/c1-14-3-4-16(13-15(14)2)21-20(31)26-25-17-22-18(27-5-9-29-10-6-27)24-19(23-17)28-7-11-30-12-8-28/h3-4,13H,5-12H2,1-2H3,(H2,21,26,31)(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHBROJQBHGOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-methyl-12-oxa-14,16-diazatetracyclo[11.3.1.0^{2,11}.0^{3,8}]heptadeca-2,4,6,8,10-pentaen-15-one](/img/structure/B6506880.png)
![3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B6506887.png)
![2-(naphthalen-1-yloxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B6506892.png)
![2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6506900.png)
![N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B6506903.png)
![2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B6506906.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B6506908.png)
![2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B6506916.png)
![N-(2,5-dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B6506945.png)
![methyl 4-{2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B6506950.png)

![5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6506983.png)
![1-(4-fluorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6506990.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6506995.png)